molecular formula C14H12BrN3O2S B13665053 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13665053
M. Wt: 366.23 g/mol
InChI Key: DLPPWJUEOUAWQV-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and is substituted with a bromine atom, a methyl group, and a tosyl group. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes:

    Cyclization: Starting from a suitable precursor, cyclization reactions can form the pyrrolopyrazine core.

    Bromination: Introduction of the bromine atom at the 2-position can be achieved using brominating agents like N-bromosuccinimide (NBS).

    Methylation: The methyl group can be introduced via alkylation reactions.

    Tosylation: The tosyl group is added using tosyl chloride in the presence of a base.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): For bromination.

    Tosyl Chloride: For tosylation.

    Bases (e.g., triethylamine): To facilitate tosylation and other substitution reactions.

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action for 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with specific molecular targets, such as kinases, and inhibit their activity. This inhibition can disrupt various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
  • 2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine

Comparison: While these compounds share a similar core structure, their substitution patterns (e.g., presence of a tosyl group or a methyl group) can significantly influence their biological activity and chemical reactivity. 2-Bromo-3-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific combination of substituents, which may confer distinct properties and applications .

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

2-bromo-3-methyl-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C14H12BrN3O2S/c1-9-3-5-11(6-4-9)21(19,20)18-8-7-12-14(18)16-10(2)13(15)17-12/h3-8H,1-2H3

InChI Key

DLPPWJUEOUAWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=C(N=C32)C)Br

Origin of Product

United States

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